molecular formula C14H20N2O2S B5756686 4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide

4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide

Cat. No. B5756686
M. Wt: 280.39 g/mol
InChI Key: ORXRPRUPKJMFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ACES and is a sulfonamide derivative. ACES has been shown to have a wide range of potential applications in various fields, including biology, chemistry, and medicine. In

Scientific Research Applications

ACES has been studied extensively for its potential applications in scientific research. One of the primary applications of ACES is as a buffer in biochemical experiments. ACES has been shown to have a high buffering capacity and is commonly used in the study of enzymes and proteins. ACES has also been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Furthermore, ACES has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of ACES is not fully understood. However, it is believed that ACES acts as a competitive inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, ACES can alter the pH of the surrounding environment, which can have various effects on biological processes.
Biochemical and Physiological Effects:
ACES has been shown to have various biochemical and physiological effects. As mentioned earlier, ACES is commonly used as a buffer in biochemical experiments due to its high buffering capacity. ACES has also been shown to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases. Additionally, ACES has been shown to have neuroprotective properties and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

ACES has several advantages for use in lab experiments. It has a high buffering capacity, making it an effective buffer for biochemical experiments. ACES is also stable over a wide pH range, making it a versatile buffer. However, ACES has some limitations. It is not suitable for use in experiments that require a low ionic strength or a low pH. Furthermore, ACES can be expensive to purchase, which can be a limitation for labs with limited budgets.

Future Directions

There are several future directions for research on ACES. One potential direction is the further study of its potential applications in cancer research. ACES has been shown to inhibit the growth of certain cancer cells, and further research could lead to the development of new cancer treatments. Additionally, further research could be done on the neuroprotective properties of ACES and its potential applications in the treatment of neurodegenerative diseases. Finally, research could be done on the development of new synthesis methods for ACES that are more cost-effective and environmentally sustainable.
Conclusion:
In conclusion, 4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide is a chemical compound that has potential applications in various fields, including biology, chemistry, and medicine. ACES has a well-established synthesis method and has been extensively studied for its potential applications in scientific research. ACES has a high buffering capacity, anti-inflammatory properties, and neuroprotective properties. However, it also has limitations, including its cost and limited suitability for certain experiments. Future research on ACES could lead to the development of new cancer treatments and treatments for neurodegenerative diseases, as well as more cost-effective and environmentally sustainable synthesis methods.

Synthesis Methods

The synthesis of ACES involves the reaction of 4-aminobenzenesulfonamide and cyclohexene oxide in the presence of a catalyst. The product is then purified using column chromatography. This method has been well-established and is commonly used in research labs.

properties

IUPAC Name

4-amino-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXRPRUPKJMFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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